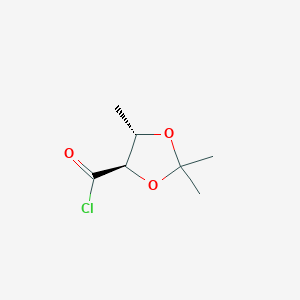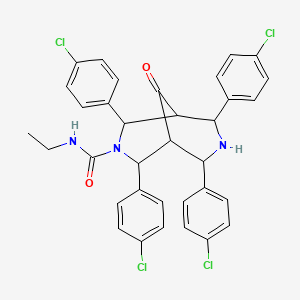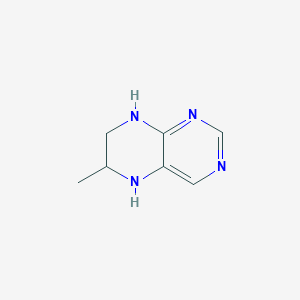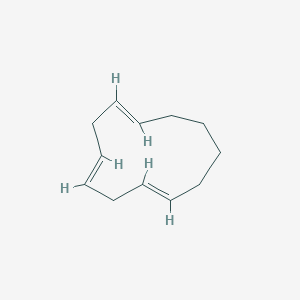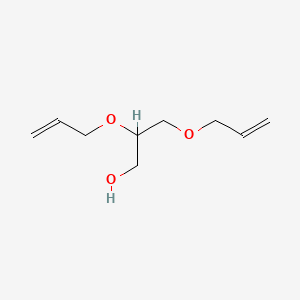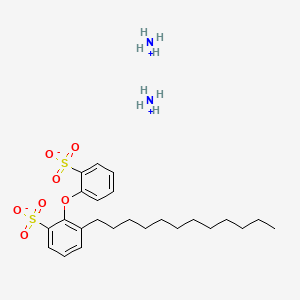![molecular formula C31H28N4S2 B13790891 2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile is a complex organic compound that features a benzothiazole moiety and a malononitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.
Cyclohexylidene formation: The cyclohexylidene group can be introduced via a cyclization reaction.
Malononitrile addition: The final step involves the addition of malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the nitrile groups, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent probes or bioactive agents.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if used as a fluorescent probe, the mechanism would involve the absorption and emission of light at specific wavelengths. If investigated for therapeutic use, the mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Bis((E)-2-[3-methyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile
- 2-(2,6-Bis((E)-2-[3-phenyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile
Uniqueness
The uniqueness of 2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile lies in its specific substituents, which can influence its electronic properties and reactivity. For example, the ethyl group on the benzothiazole ring may affect the compound’s solubility and interaction with other molecules compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C31H28N4S2 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
2-[(2E,6E)-2,6-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C31H28N4S2/c1-3-34-25-12-5-7-14-27(25)36-29(34)18-16-22-10-9-11-23(31(22)24(20-32)21-33)17-19-30-35(4-2)26-13-6-8-15-28(26)37-30/h5-8,12-19H,3-4,9-11H2,1-2H3/b22-16+,23-17+,29-18-,30-19- |
Clave InChI |
AUNNOOXNARRSIW-INDCHUMNSA-N |
SMILES isomérico |
CCN1/C(=C/C=C\2/C(=C(C#N)C#N)/C(=C/C=C/3\SC4=CC=CC=C4N3CC)/CCC2)/SC5=CC=CC=C15 |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


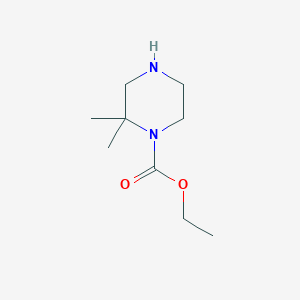
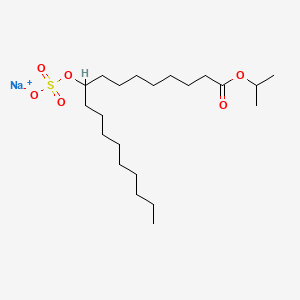
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
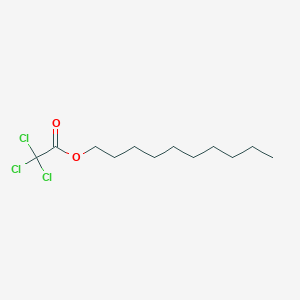
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
